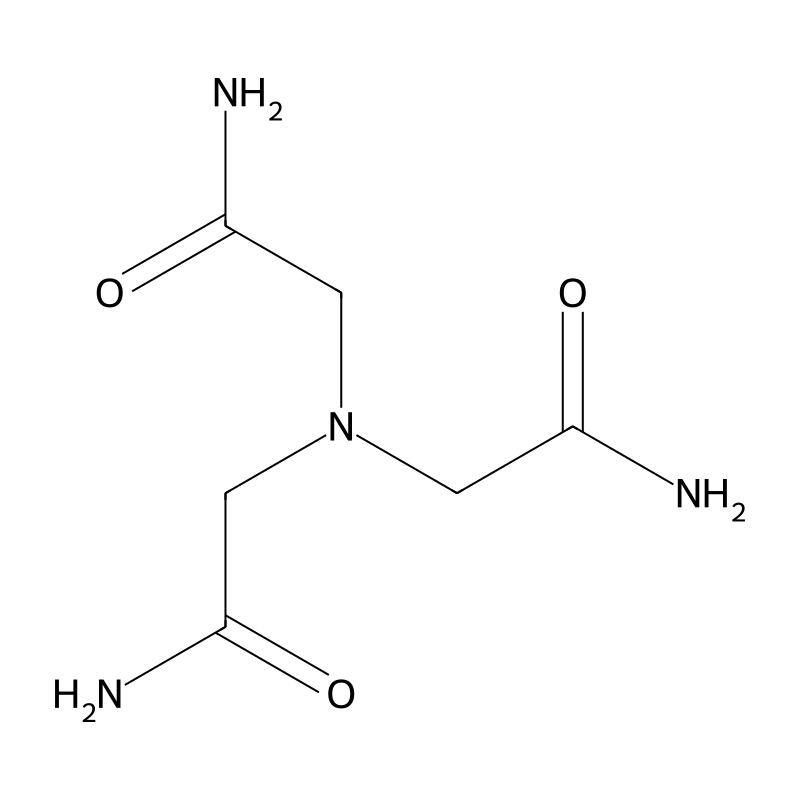

Nitrilotriacetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Selective Extraction of Trivalent Americium Over Europium Ions

Field: This application falls under the field of Inorganic Chemistry and Nuclear Waste Management.

Summary: Nitrilotriacetamide is used in the selective extraction of trivalent americium (Am) over europium (Eu) ions. This is crucial in the management of nuclear waste, where separating different radionuclides is a significant challenge.

Method: The method involves tuning the alkyl chain of nitrilotriacetamide for selectively extracting trivalent Am over Eu ions. The study involved the use of different alkyl chains and observing their effects on the extraction process .

Results: The results showed that certain alkyl chains could enhance the selectivity of the extraction process.

Inhibition of L-cystine Crystallization

Field: This application is in the field of Medicinal Chemistry and Nephrology.

Summary: Nitrilotriacetamide derivatives have been used in the development of small molecule inhibitors that can interfere with the crystallization process of chemical substances that form kidney stones .

Method: The method involves preparing a supersaturated solution, followed by incubating small volumes of the supersaturated solution with test inhibitors for 72 hours, and finally measuring L-cystine concentrations in the supernatants after centrifugation .

Results: The assay has been successfully employed to discover L-cystine diamides as highly potent inhibitors of L-cystine crystallization such as LH708 with an EC50 of 0.058 µM, 70-fold more potent than L-CDME (EC50 = 4.31 µM) .

Extraction of Rhodium (III) from Hydrochloric Acid

Field: This application is in the field of Inorganic Chemistry and Metal Extraction.

Summary: Nitrilotriacetamide is used in the extraction of Rhodium (III) from hydrochloric acid. This is important in the field of metal extraction where Rhodium is a valuable metal used in various industries .

Method: The method involves the use of protonated Nitrilotriacetamide and analogous compounds for the extraction process. The extraction equilibria are understood using UV spectroscopy and DFT calculations .

Inhibition of Crystallization in Porous Materials

Field: This application is in the field of Material Science and Conservation Science.

Summary: Nitrilotriacetamide is used in the development of inhibition chemicals to control crystallization in porous materials. This is particularly useful in the prevention or mitigation of the salt decay phenomenon in modern as well as historical building materials .

Method: The method involves the use of Nitrilotriacetamide as an inhibitor to interfere with the crystallization process. This is a more sustainable manner to prevent or mitigate salt decay in building materials .

Nitrilotriacetamide is an organic compound with the molecular formula C₆H₁₂N₄O₃. It is characterized by a central nitrile group flanked by three acetamide groups, making it a versatile ligand in coordination chemistry. This compound is known for its ability to form stable complexes with various metal ions, which enhances its applicability in different fields such as biochemistry and materials science. Its structural properties allow it to participate in various

- Complexation: It readily forms stable complexes with metal ions, particularly calcium, which can be utilized in various applications including catalysis and material synthesis.

- Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the formation of different derivatives or degradation products .

- Aggregation: In certain environments, nitrilotriacetamide exhibits aggregation behavior influenced by hydrogen bonding interactions, which can affect its solubility and reactivity .

Several methods have been developed for the synthesis of nitrilotriacetamide:

- Acid Hydrolysis: One method involves the acid hydrolysis of nitrilotriacetic acid in concentrated sulfuric acid, yielding nitrilotriacetamide in high purity .

- Polyhydroxy Ester Reaction: Another approach includes reacting a polyhydroxy ester derived from nitrilotriacetic acid and ethylene glycol, which results in the formation of nitrilotriacetamides .

- Ammonolysis: Substituted derivatives can be synthesized through ammonolysis of carboxylic acid esters using ammonia or primary/secondary amines .

Interaction studies involving nitrilotriacetamide primarily focus on its complexation with metal ions. These studies reveal how the compound can selectively bind to certain ions, such as actinides, which has implications for nuclear chemistry and environmental remediation . Understanding these interactions also aids in optimizing its use in various applications.

Nitrilotriacetamide shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound | Molecular Formula | Key Features |

|---|---|---|

| Nitrilotriacetic Acid | C₆H₉NO₆ | A precursor that lacks amide groups; used in chelation chemistry. |

| Ethylenediaminetetraacetic Acid | C₁₀H₁₅N₃O₈ | Known for strong chelating properties; widely used in medical applications. |

| Diethylenetriaminepentaacetic Acid | C₁₂H₁₈N₄O₁₈ | A more complex chelator with multiple binding sites; used for heavy metal detoxification. |

Uniqueness of Nitrilotriacetamide

Nitrilotriacetamide's unique structure allows it to act as both a ligand and a potential catalyst while exhibiting selective binding properties that differentiate it from other similar compounds. Its ability to form stable complexes with specific metal ions further enhances its utility across various scientific disciplines.

Nitrilotriacetamide (NTAamide) emerged as a derivative of nitrilotriacetic acid (NTA), a well-established chelating agent. Its synthesis dates back to early studies on cyanomethylation reactions, where ammonia, formaldehyde, and hydrogen cyanide were reacted to form nitrilotriacetonitrile (NTAN), a precursor to both NTA and NTAamide. The development of NTAamide was driven by the need for ligands with distinct donor sites compared to NTA, particularly to explore amide oxygen coordination in metal complexes.

Structural Relationship to Nitrilotriacetic Acid Derivatives

NTAamide differs from NTA by replacing three carboxylic acid groups with amide groups (–CONH₂). This structural modification significantly alters its electronic properties: the amide oxygen atoms exhibit lower basicity (pKa ≈ 2.6) compared to NTA’s carboxylate oxygens, while the central nitrogen remains a potential donor site. The planar geometry of the amide groups enables versatile coordination modes, as seen in complexes with transition and actinide metals.

Role in Modern Coordination Chemistry

NTAamide has become a critical ligand in actinide/lanthanide separation processes and materials science. Its ability to selectively bind trivalent actinides (e.g., americium) over lanthanides (e.g., europium) through a combination of amide oxygen and nitrogen donors drives its utility in nuclear waste management. Additionally, its coordination flexibility supports the synthesis of heterometallic complexes and conductive polymers, expanding applications in catalysis and optoelectronics.

The synthesis of nitrilotriacetamide and its derivatives has been achieved through several distinct methodologies, each offering unique advantages and limitations. The compound, with molecular formula C₆H₁₂N₄O₃, can be prepared via multiple synthetic routes that have been developed and optimized over several decades [1] [2] [3].

Direct Amidation Approaches

The most straightforward synthetic approach involves the direct amidation of nitrilotriacetic acid with ammonia or amines under controlled conditions . However, this method demonstrates lower efficiency compared to alternative routes and requires longer reaction times. The direct conversion approach, while conceptually simple, suffers from kinetic limitations that make it less attractive for practical synthesis .

Ester Intermediate Methodology

A well-established synthetic route employs nitrilotriacetic acid esters as intermediates, which are subsequently treated with ammonia to yield nitrilotriacetamide [3]. This methodology requires extended reaction periods of four to six days at room temperature but achieves yields of 85 to 85.6 percent [3]. The process involves initial esterification of nitrilotriacetic acid with alcohols such as 2-ethylhexanol, followed by aminolysis with anhydrous ammonia [3].

Sulfuric Acid Hydrolysis Route

A particularly efficient synthetic pathway utilizes the hydrolysis of nitrilotriacetonitrile in concentrated sulfuric acid containing controlled amounts of water [2]. This method achieves quantitative conversion within 30 minutes at temperatures of 40 to 60 degrees Celsius [2]. The reaction involves careful temperature control due to its highly exothermic nature, requiring gradual heating and cooling protocols to prevent violent reactions [2]. Despite the need for careful temperature management, this route offers exceptional yield and reaction rate advantages.

Ethylene Glycol Ester Process

The ethylene glycol ester route represents a significant advancement in nitrilotriacetamide synthesis, developed for industrial production [3]. This process involves the initial formation of ethylene glycol esters of nitrilotriacetic acid at temperatures of 200 to 250 degrees Celsius under nitrogen atmosphere, followed by treatment with ammonia [3]. The complete synthesis requires only 2 to 4 hours and achieves yields of 89.8 percent [3], representing a substantial improvement over traditional methods that required 4 to 6 days for completion.

Transamidation from Formamide

An alternative synthetic approach employs formamide as both solvent and reagent at elevated temperatures of 155 to 180 degrees Celsius [2]. This method avoids ester intermediates but requires high temperatures that can lead to cyclization reactions forming 3,5-dioxopiperazineacetamide as a competing product [2]. The mechanism involves initial formation of nitrilotriacetamide followed by potential cyclization under the reaction conditions [2].

Derivative Synthesis

The synthesis of nitrilotriacetamide derivatives involves modification of the basic synthetic protocols to accommodate different substituents [3]. Alkyl-substituted derivatives have been prepared using corresponding alkyl amines in place of ammonia, with reaction conditions adjusted to optimize yields for specific substituents [3]. These derivatives demonstrate enhanced selectivity in metal extraction applications, particularly for actinide-lanthanide separations .

Crystal Structure Analysis via X-ray Diffraction

Single crystal X-ray diffraction analysis has provided detailed structural information for nitrilotriacetamide and its metal complexes, revealing important insights into coordination modes and intermolecular interactions.

Silver Complex Structure

The crystal structure of bis(nitrilotriacetamide-κ⁴N,O,O′,O′′)silver(I) nitrate has been determined through single crystal X-ray diffraction [6] [7]. The compound crystallizes in the trigonal crystal system with space group R3 [7]. The unit cell parameters are a = 11.6518(16) Å and c = 12.590(3) Å, with a unit cell volume of 1480.3(5) ų and Z = 3 [7].

The silver(I) ion occupies a site with threefold rotoinversion symmetry and exhibits a distorted dodecahedral coordination environment [6] [7]. The coordination sphere consists of two nitrogen atoms from the central nitrilotriacetamide ligands at distances of 2.417(2) Å, which are elongated compared to typical Ag-N bond lengths of approximately 2.15 Å [7]. Additionally, six oxygen atoms from the two nitrilotriacetamide ligands complete the coordination sphere at distances of 2.7774(14) Å [7].

Cobalt Complex Crystallography

The cobalt(II) complex Co(nitrilotriacetamide)₂₂·4H₂O exhibits a centrosymmetric structure with the cobalt(II) center occupying an inversion center [8]. The coordination geometry is distorted octahedral, with the cobalt ion coordinated by nitrogen and oxygen atoms from two nitrilotriacetamide ligands [8]. The Co-N bond distance is 2.1696(16) Å in the equatorial plane, while the Co-O distances are 2.1057(14) Å equatorially and 2.0329(14) Å axially [8].

Mixed-Metal Complex Structure

A mixed-metal complex with molecular formula C₁₂H₂₈N₈Na₂NiO₁₀ has been structurally characterized, belonging to the triclinic crystal system with space group P-1 [9] [10]. The nickel center exhibits hexa-coordination in a slightly distorted octahedral configuration, coordinated by six nitrogen atoms from two nitrilotriacetamide ligands [9]. The sodium ions demonstrate six-coordination involving three oxygen atoms from ligands and three oxygen atoms from water molecules [9].

Hydrogen Bonding Networks

Crystal structures of nitrilotriacetamide complexes consistently exhibit extensive hydrogen bonding networks [6] [8] [7]. In the silver complex, N-H···O hydrogen bonding interactions between amino functions as donor groups and amide oxygen atoms and nitrate oxygen atoms as acceptor groups create a three-dimensional network structure [6] [7]. Similar hydrogen bonding patterns are observed in the cobalt complex, where extensive O-H···O and N-H···O hydrogen bonds link complex cations, nitrate anions, and lattice water molecules into three-dimensional networks [8].

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides essential structural information for nitrilotriacetamide and its derivatives. Proton nuclear magnetic resonance studies reveal characteristic chemical shifts that are sensitive to metal coordination [11] [12].

Proton Nuclear Magnetic Resonance Analysis

The proton nuclear magnetic resonance spectrum of nitrilotriacetamide exhibits distinctive signals corresponding to the methylene protons of the acetamide arms. In deuterated solvents, the methylene protons typically appear around δ 3.6 parts per million [12]. Upon metal coordination, these signals undergo significant chemical shift changes, providing evidence for complex formation [11] [12].

Formation constant determinations using proton nuclear magnetic resonance spectroscopy have revealed the coordination behavior of nitrilotriacetamide with various metal ions [11]. The protonation constant for nitrilotriacetamide is 2.6 in 0.1 M sodium perchlorate at 25 degrees Celsius [11]. Metal complex formation constants determined by proton nuclear magnetic resonance and ultraviolet-visible spectroscopy demonstrate varying stability: calcium(II) log K₁ = 1.28, magnesium(II) log K₁ = 0.4, lanthanum(III) log K₁ = 2.30, lead(II) log K₁ = 3.69, cadmium(II) log K₁ = 3.78, nickel(II) log K₁ = 2.38, and copper(II) log K₁ = 3.16 [11].

Carbon-13 Nuclear Magnetic Resonance Characterization

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon environments in nitrilotriacetamide. The carbonyl carbons of the amide groups typically appear in the region of 170 to 180 parts per million, while the methylene carbons adjacent to nitrogen appear around 50 to 60 parts per million [13]. These chemical shifts are characteristic of amide functional groups and confirm the expected molecular structure.

Infrared Spectroscopy

Infrared spectroscopy serves as a fundamental characterization technique for nitrilotriacetamide, providing definitive identification of the amide functional groups present in the molecule [14].

Characteristic Vibrational Modes

The infrared spectrum of nitrilotriacetamide exhibits several characteristic absorption bands. The carbonyl stretching vibrations of the amide groups appear in the range of 1650 to 1680 reciprocal centimeters [14]. The nitrogen-hydrogen stretching vibrations are observed between 3200 and 3400 reciprocal centimeters, consistent with primary amide functionality [14].

Additional vibrational modes include nitrogen-hydrogen bending vibrations and carbon-nitrogen stretching vibrations that provide further structural confirmation. The multiple amide groups in nitrilotriacetamide result in complex infrared spectra with multiple bands corresponding to the various vibrational modes of the three acetamide arms [14].

Complexation Studies via Infrared Spectroscopy

Infrared spectroscopy has been employed to study the complexation behavior of nitrilotriacetamide with metal ions [14]. Attenuated total reflectance Fourier transform infrared spectroscopy studies have revealed coordination-induced shifts in the carbonyl stretching frequencies upon metal binding [14]. These spectral changes provide evidence for metal coordination through the amide oxygen atoms and support the proposed coordination modes determined by X-ray crystallography.

Mass Spectrometry

Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis for nitrilotriacetamide and its derivatives [15] [16].

Molecular Ion Characterization

The molecular ion peak of nitrilotriacetamide appears at mass-to-charge ratio 188, corresponding to the molecular formula C₆H₁₂N₄O₃ with molecular weight 188.19 [15] [17]. The base peak and fragmentation patterns provide additional structural information through characteristic loss of amide functional groups and nitrogen-containing fragments [15].

High-Resolution Mass Spectrometry

High-resolution mass spectrometry techniques have been developed for sensitive detection and quantification of nitrilotriacetamide and related compounds [16]. These methods achieve detection limits in the sub-nanogram per milliliter range and provide accurate mass measurements for structural confirmation [16]. The high sensitivity and selectivity of modern mass spectrometry instrumentation make it particularly valuable for trace analysis and purity assessment of synthetic nitrilotriacetamide samples.

Ligand Denticity and Binding Modes

Nitrilotriacetamide functions as a tetradentate ligand, coordinating to metal ions through four distinct binding sites [2] [3]. The ligand employs its central nitrogen atom and three amide oxygen atoms as coordination sites, forming stable chelate complexes with various metal centers [2]. This coordination pattern establishes nitrilotriacetamide as a member of the polydentate ligand family, where multiple donor atoms within the same molecule simultaneously bind to a single metal ion [4] [3].

The binding mode of nitrilotriacetamide involves the formation of multiple chelate rings, with the central nitrogen atom serving as the primary coordination site [2]. The three acetamide arms extend from this central nitrogen, positioning the carbonyl oxygen atoms to complete the tetradentate coordination sphere [2]. This arrangement creates a tripodal geometry that effectively encapsulates metal ions, particularly those with larger ionic radii [5] [6].

Metal ion size selectivity represents a crucial aspect of nitrilotriacetamide coordination behavior. Research demonstrates that larger metal ions, including lead(II), cadmium(II), lanthanum(III), and calcium(II), form more stable complexes compared to smaller metal ions such as nickel(II) and copper(II) [5] [6]. This selectivity pattern arises from the optimal chelate ring size that accommodates larger metal centers more effectively [5].

The protonation constant of nitrilotriacetamide has been determined as 2.6 in 0.1 M sodium perchlorate at 25°C [5] [6]. This relatively low basicity of the nitrogen donor atom influences the overall coordination behavior and complex stability [5]. The formation constants for various metal ions follow the order: cadmium(II) (3.78) > lead(II) (3.69) > copper(II) (3.16) > nickel(II) (2.38) > lanthanum(III) (2.30) > calcium(II) (1.28) > magnesium(II) (0.4) [5] [6].

Transition Metal Complexes (Silver(I) Coordination)

Silver(I) coordination complexes with nitrilotriacetamide exhibit distinctive structural characteristics. The bis(nitrilotriacetamide-κ⁴N,O,O′,O′′)silver(I) nitrate complex demonstrates an eight-coordinate silver center with a distorted dodecahedral geometry [2] [7] [8]. In this complex, the silver(I) ion coordinates linearly to the central nitrogen atoms of two symmetry-related nitrilotriacetamide ligands at distances of 2.417(2) Å [2] [7] [8].

The coordination sphere is completed by six symmetry-related oxygen atoms from the two nitrilotriacetamide ligands, with silver-oxygen bond distances of 2.7774(14) Å [2] [7] [8]. These bond lengths are notably elongated compared to typical silver-nitrogen coordination (approximately 2.15 Å), indicating weaker interactions with the oxygen donors [2]. The nitrate anion remains disordered and does not participate in direct coordination to the silver cation [2] [8].

Structural analysis reveals that the silver atom occupies a site with threefold rotoinversion symmetry, creating a centrosymmetric cation [2] [7]. The overall coordination environment forms a distorted dodecahedral arrangement, which is supplemented by extensive hydrogen-bonding interactions between the amino functions and both coordinated amide oxygen atoms and nitrate oxygen atoms [2] [9]. These interactions consolidate the molecular packing within a three-dimensional network structure [2] [9].

Synthetic considerations for silver(I) complexes involve the direct reaction of silver nitrate with nitrilotriacetamide in aqueous solution. The resulting complex crystallizes upon slow evaporation of the solvent at room temperature, yielding colorless crystals with a 41.5% yield [9]. The coordination chemistry of silver with nitrilotriacetamide ligands has been extensively studied as part of broader investigations into transition metal complexation behavior [7] [8].

Lanthanide and Actinide Complexation Behavior

Lanthanide complexation with nitrilotriacetamide derivatives demonstrates systematic trends across the lanthanide series. Studies using N,N,N′,N′,N″,N″-hexaethylnitrilotriacetamide with representative trivalent lanthanides (lanthanum, neodymium, europium, and lutetium) reveal the formation of both 1:2 and 1:1 metal-ligand complexes in nitrate and perchlorate media [10] [11].

Stability constants show that the complexing strength varies with both the lanthanide ion and the anionic medium. The stability of nitrilotriacetamide complexes with neodymium(III) is lower than with europium(III) in the same anionic medium, while complexation strength is higher in perchlorate medium compared to nitrate medium [10] [11]. The lanthanide contraction effect plays a crucial role, with heavier lanthanides forming stronger complexes due to decreasing ionic radii [10] [11].

Crystal structures of lanthanide complexes have been determined for various coordination environments. In perchlorate medium, complexes with the formula LnL₂(MeOH)₃ are formed for lanthanum, neodymium, europium, and lutetium [10] [11]. Mixed media produce different structural arrangements, such as [LaL₂(EtOH)₂][La(NO₃)₆] and LaL₂(NO₃)₂ [10] [11]. Average bond lengths in these complexes decrease progressively with decreasing lanthanide ionic radii, confirming the enhanced complexation stability for heavier lanthanides [10] [11].

Actinide separation applications represent a critical aspect of nitrilotriacetamide coordination chemistry. Nitrilotriacetamide derivatives demonstrate selective complexation of americium(III) over europium(III), making them valuable for nuclear waste processing applications [12] [13] [14]. The hexaoctyl derivative (HONTA) achieves separation factors of 23.6 for americium over europium, significantly higher than analogous diglycolamide systems [15] [13].

Theoretical studies using relativistic density functional theory calculations explain the selectivity mechanism. Nitrilotriacetamide ligands preferentially coordinate to americium(III) compared to europium(III) due to stronger americium-nitrogen bonds arising from greater covalency and enhanced charge transfer from ligands to americium [12] [16] [17]. The strength of americium-ligand bonds exceeds that of europium-ligand bonds, contributing to the selective extraction behavior [12] [18].

Alkyl chain effects in nitrilotriacetamide derivatives significantly influence separation selectivity. Systematic studies demonstrate that alkyl chain length can tune the separation efficiency of americium from europium [12] [18]. Longer alkyl chains (butyl through octyl) produce more negative free energy differences between americium and europium complexes compared to shorter chains (methyl through propyl), indicating enhanced separation efficiency with chain elongation [12] [18].

Comparative Studies with Analogous Chelating Agents

Nitrilotriacetamide versus EDTA comparisons reveal fundamental differences in coordination behavior and applications. While both function as multidentate ligands, EDTA exhibits hexadentate coordination through two nitrogen and four oxygen donor atoms, compared to nitrilotriacetamide's tetradentate coordination [19] [20]. EDTA demonstrates broader metal ion selectivity but lacks the specific actinide separation capabilities of nitrilotriacetamide [19] [20].

Environmental considerations favor nitrilotriacetamide over EDTA in certain applications. Nitrilotriacetamide shows moderate biodegradability compared to EDTA's poor environmental persistence [19] [20]. Nitrilotriacetic acid, the parent compound of nitrilotriacetamide, serves as a more environmentally friendly alternative to EDTA in water treatment applications, though with different coordination properties [19] [20] [21].

Diglycolamide comparisons highlight contrasting selectivity patterns. While nitrilotriacetamide demonstrates selectivity for americium(III) over europium(III), diglycolamide ligands exhibit reverse selectivity, preferring europium(III) [22] [23] [24]. This difference arises from the distinct donor atom environments: nitrilotriacetamide's mixed nitrogen-oxygen donor set versus diglycolamide's purely oxygen-donor coordination [16] [17].

Separation mechanism differences between nitrilotriacetamide and diglycolamide systems relate to hard-soft acid-base theory. Nitrilotriacetamide's nitrogen donor atom provides softer coordination sites that preferentially bind to the softer americium(III) ion, while diglycolamide's oxygen donors favor the harder europium(III) ion [16] [17] [25]. Quantum chemical calculations confirm these trends through analysis of orbital interactions and charge transfer patterns [16] [17] [25].

Practical applications distinguish these chelating agents across various fields. Nitrilotriacetamide finds primary use in actinide separation and nuclear waste processing, while EDTA dominates water treatment and analytical chemistry applications [19] [20]. Diglycolamide derivatives serve in lanthanide extraction processes, complementing nitrilotriacetamide's actinide selectivity [22] [23]. Nitrilotriacetic acid maintains importance in protein purification through histidine-tag methodologies [20].

Physical Description

XLogP3

Sequence

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

General Manufacturing Information

Acetamide, 2,2',2''-nitrilotris-: ACTIVE